

# Spectroscopic Analysis of (4-Bromopyridin-3-yl)methanol: A Technical Overview

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## Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

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This technical guide addresses the spectroscopic characterization of **(4-Bromopyridin-3-yl)methanol**, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, detailed  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for this specific compound, this document outlines the expected spectral features based on analogous compounds and general principles of NMR spectroscopy. While comprehensive quantitative data from experimental spectra is not available in public databases, this guide provides a foundational understanding for researchers working with this molecule.

## Molecular Structure and Expected NMR Signals

The chemical structure of **(4-Bromopyridin-3-yl)methanol** is presented below. The pyridine ring, substituted with a bromine atom and a hydroxymethyl group, gives rise to a distinct set of signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

Caption: Molecular structure of **(4-Bromopyridin-3-yl)methanol**.

Based on this structure, the following signals are anticipated in the NMR spectra:

- $^1\text{H}$  NMR: Three distinct aromatic proton signals corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. A singlet for the methylene protons ( $-\text{CH}_2-$ ) of the hydroxymethyl

group and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on solvent and concentration.

- $^{13}\text{C}$  NMR: Five signals for the carbon atoms of the pyridine ring and one signal for the methylene carbon of the hydroxymethyl group. The carbon atom attached to the bromine (C4) is expected to be significantly influenced by the halogen's electronegativity and isotopic abundance.

## Experimental Protocols for NMR Data Acquisition

While specific experimental details for **(4-Bromopyridin-3-yl)methanol** are not publicly documented, a general protocol for acquiring high-quality NMR spectra for this type of compound is provided below. This protocol is based on standard laboratory practices.

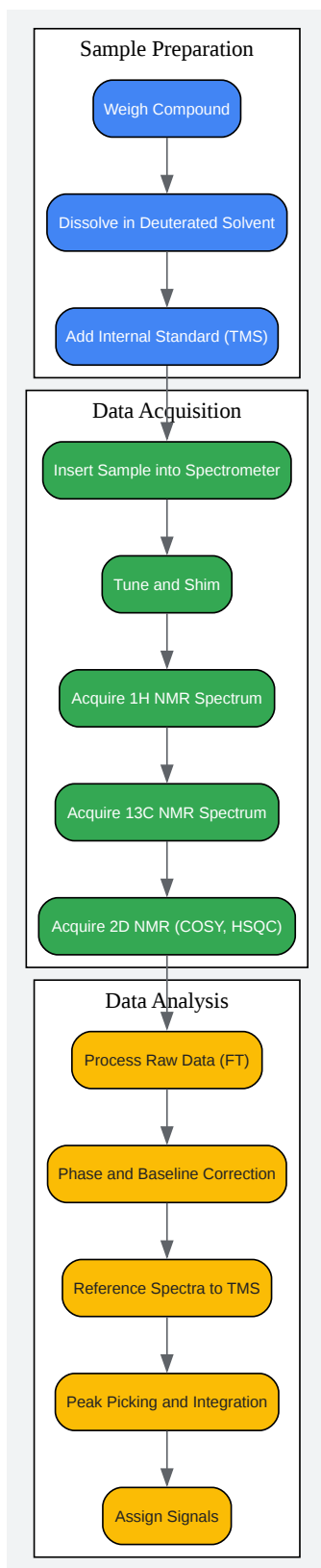
### 1. Sample Preparation:

- Weigh approximately 5-10 mg of **(4-Bromopyridin-3-yl)methanol** for  $^1\text{H}$  NMR analysis or 20-50 mg for  $^{13}\text{C}$  NMR analysis.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ; or Dimethyl sulfoxide- $d_6$ ,  $\text{DMSO}-d_6$ ) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

### 2. NMR Spectrometer Setup and Data Acquisition:

- The spectra should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.
- For  $^1\text{H}$  NMR, a standard pulse-acquire sequence is typically used. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is generally employed to simplify the spectrum to singlets for each unique carbon atom.
- Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the definitive assignment of proton and carbon signals.

The logical workflow for NMR analysis is depicted in the following diagram:



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Caption: General experimental workflow for NMR spectroscopy.

## Data Presentation

Due to the absence of publicly available experimental NMR data, the following tables present predicted chemical shift ranges for the protons and carbons of **(4-Bromopyridin-3-yl)methanol**. These predictions are based on known substituent effects on the pyridine ring and data from similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.5 - 8.7	Singlet	-
H-5	7.3 - 7.5	Doublet	5.0 - 6.0
H-6	8.4 - 8.6	Doublet	5.0 - 6.0
-CH <sub>2</sub> -	4.6 - 4.8	Singlet	-
-OH	Variable	Broad Singlet	-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	150 - 152
C-3	140 - 142
C-4	122 - 124
C-5	125 - 127
C-6	148 - 150
-CH <sub>2</sub> -	60 - 62

## Conclusion and Data Availability

While a comprehensive, experimentally verified NMR dataset for **(4-Bromopyridin-3-yl)methanol** is not currently available in the public domain, this guide provides a robust framework for its spectroscopic analysis. The predicted spectral data and standardized experimental protocols offer valuable guidance for researchers synthesizing or utilizing this compound. It is recommended that researchers obtain their own experimental data for full characterization. Commercial suppliers of **(4-Bromopyridin-3-yl)methanol** (CAS No. 197007-87-7) may provide compound-specific analytical data upon request.

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